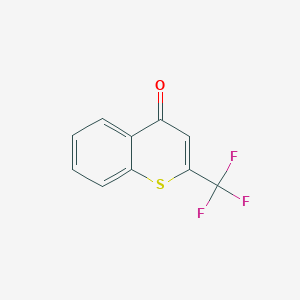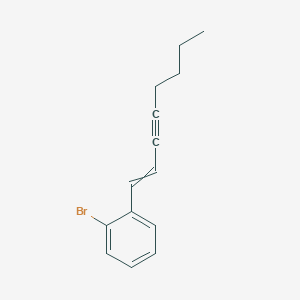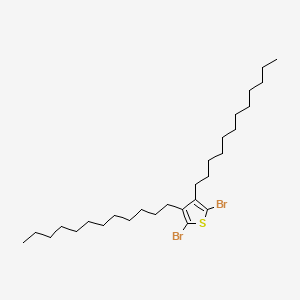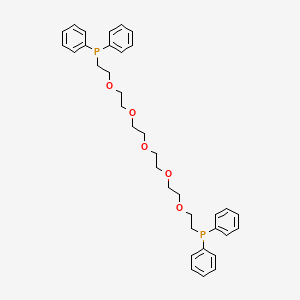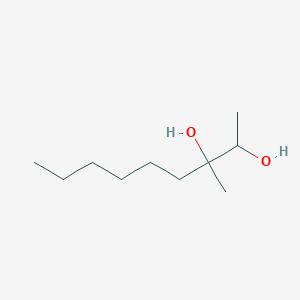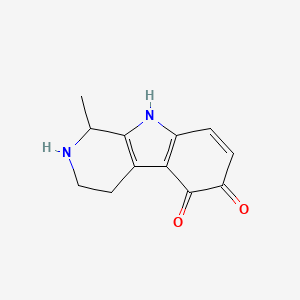
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. Subsequent steps involve methylation and oxidation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions: 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or C-substituted derivatives.
科学的研究の応用
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways may vary depending on the specific biological context and application.
類似化合物との比較
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione can be compared with other beta-carbolines, such as:
Tetrahydroharman: Known for its hypotensive effects and presence in natural sources like Peganum harmala.
Tryptoline: A natural derivative with various pharmacological properties.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Another beta-carboline with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
137743-78-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-6-11-7(4-5-13-6)10-8(14-11)2-3-9(15)12(10)16/h2-3,6,13-14H,4-5H2,1H3 |
InChIキー |
QLAJIPPQYOXQCQ-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


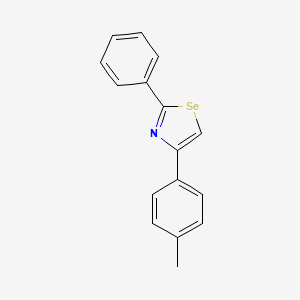

![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
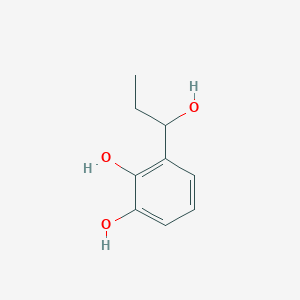
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
